

In vivo efficacy studies of bioactive 2-Methylquinoline-4-carbonitrile derivatives

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

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In Vivo Efficacy of Bioactive 2-Methylquinoline Derivatives: A Comparative Guide

This guide provides a comparative analysis of the in vivo efficacy of several bioactive **2-methylquinoline-4-carbonitrile** derivatives and structurally related compounds across different therapeutic areas: oncology, inflammation, and infectious diseases. The data presented is compiled from preclinical animal studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential.

Anticancer Activity

A novel 2-methylquinoline derivative, designated as 91b1, has demonstrated significant anticancer activity in a preclinical xenograft model of human esophageal squamous cell carcinoma.[1][2][3][4][5][6] When administered to nude mice bearing KYSE450 tumor xenografts, 91b1 led to a substantial reduction in tumor growth compared to the control group. The proposed mechanism of action for this compound involves the downregulation of Lumican (LUM), a proteoglycan implicated in tumorigenesis.[1][2][5][6]

Comparative Efficacy Data: Anticancer Agents

Compound	Animal Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
91b1	Nude Mice (Xenograft)	Esophageal (KYSE450 cells)	50 mg/kg, intraperitoneally, daily for 14 days	~50% reduction in tumor volume	[1] [2] [5] [6]
Cisplatin	Nude Mice (Xenograft)	Esophageal (KYSE450 cells)	5 mg/kg, intraperitoneally, once a week for 2 weeks	Not explicitly quantified in the study	[1]

Experimental Protocol: Xenograft Mouse Model

Animal Model:

- Species and Strain: Female athymic nude mice (BALB/c-nu/nu), 4 weeks old.[\[1\]](#)
- Acclimatization: Mice are acclimatized for at least one week prior to the experiment.
- Housing: Housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Tumor Implantation:

- Cell Line: Human esophageal squamous cell carcinoma cell line KYSE450.
- Implantation: Approximately 1×10^6 trypsinized cells suspended in Hank's Balanced Salt Solution (HBSS) are implanted subcutaneously into the mid-dorsal region of each mouse.[\[1\]](#)
- Tumor Growth: Tumors are allowed to grow for 10 days until they reach a palpable size.

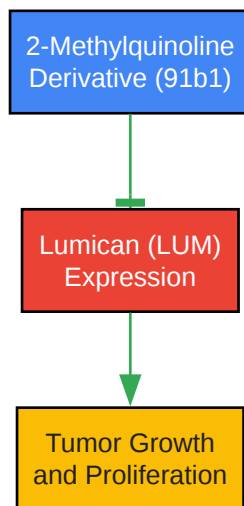
Treatment:

- Randomization: Mice with established tumors are randomly divided into treatment and control groups.
- Compound Administration: 91b1 is administered daily via intraperitoneal injection at a dose of 50 mg/kg.[1] The control group receives the vehicle solution.
- Duration: Treatment is carried out for 14 consecutive days.

Efficacy Evaluation:

- Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: $(\text{width}^2 \times \text{length})/2$.
- Body Weight: Animal body weight is monitored as an indicator of toxicity.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Signaling Pathway: Downregulation of Lumican by 91b1



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Anticancer mechanism of 91b1.

Anti-inflammatory Activity

A bioactive indolo[2,3-b]quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), has shown potent anti-inflammatory and

antioxidant effects in a mouse model of methotrexate-induced inflammation.[7][8][9] Treatment with NIQBD-loaded nanoparticles resulted in a significant reduction of oxidative stress markers and pro-inflammatory mediators in both lung and liver tissues.

Comparative Efficacy Data: Anti-inflammatory Agents

Compound	Animal Model	Inflammation Model	Key Biomarkers (Lung Tissue)	% Change vs. Methotrexate Group	Reference
NIQBD (200 mg/mL)	Mice	Methotrexate-induced	Malondialdehyde (MDA)	↓ 65.4%	[7][8][9]
Nitric Oxide (NO)	↓ 71.9%	[7][8][9]			
Interleukin 1-beta (IL-1β)	↓ 69.7%	[7][8][9]			
Nuclear Factor kappa-B (NF-κB)	↓ 36.4%	[7][8][9]			
Diclofenac	Rat	Carrageenan-induced paw edema	Paw Edema Volume (at 3h)	↓ ~50-60%	[10]

Experimental Protocol: Methotrexate-Induced Inflammation

Animal Model:

- Species and Strain: Male Swiss albino mice.
- Housing: Housed under standard laboratory conditions with free access to food and water.

Induction of Inflammation:

- Agent: Methotrexate (MTX) is administered to induce inflammation.

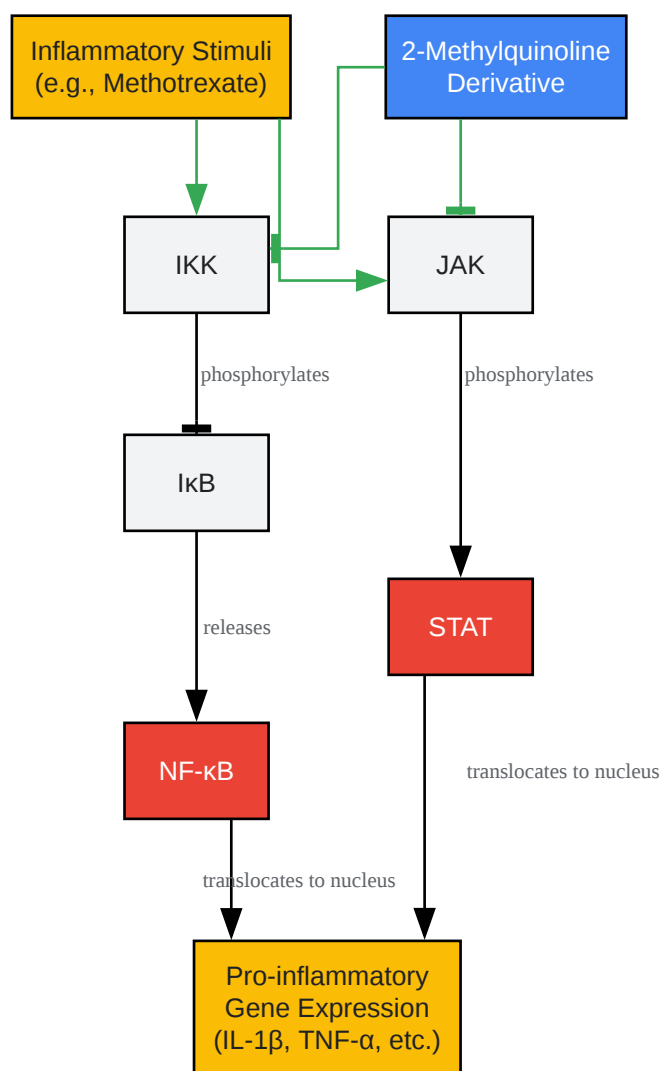
Treatment:

- **Compound Administration:** NIQBD formulated in soluble starch nanoparticles is administered orally at different concentrations (50, 100, and 200 mg/mL).[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Control Groups:** A control group receiving vehicle and an MTX-only group are included.

Efficacy Evaluation:

- **Tissue Collection:** After the treatment period, lung and liver tissues are collected.
- **Biomarker Analysis:** The levels of oxidative stress markers (GSH, MDA, NO, AOPP) and inflammatory mediators (MMP-9, IL-1 β , NF- κ B) are quantified using standard biochemical assays.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Histopathology:** Tissues are examined for histopathological changes.

Signaling Pathway: Modulation of NF- κ B and JAK/STAT in Inflammation



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Inflammatory signaling pathways.

Antimalarial Activity

A series of novel quinoline-pyrazolopyridine hybrids has been synthesized and evaluated for their antimalarial activity. Among them, compound 5p, a 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative, demonstrated considerable in vivo efficacy in a murine malaria model.^{[11][12]}

Comparative Efficacy Data: Antimalarial Agents

Compound	Animal Model	Parasite Strain	Dosing Regimen	Parasitemia Suppression (%)	Reference
Compound 5p	Swiss Albino Mice	Plasmodium berghei	200 mg/kg, orally, for 4 days	78.01%	[11] [12] [13]
Chloroquine	Swiss Albino Mice	Plasmodium berghei	5 mg/kg, orally, for 4 days	100%	[14]

Experimental Protocol: 4-Day Suppressive Test

Animal Model:

- Species and Strain: Swiss albino mice.
- Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.[\[11\]](#)[\[12\]](#)

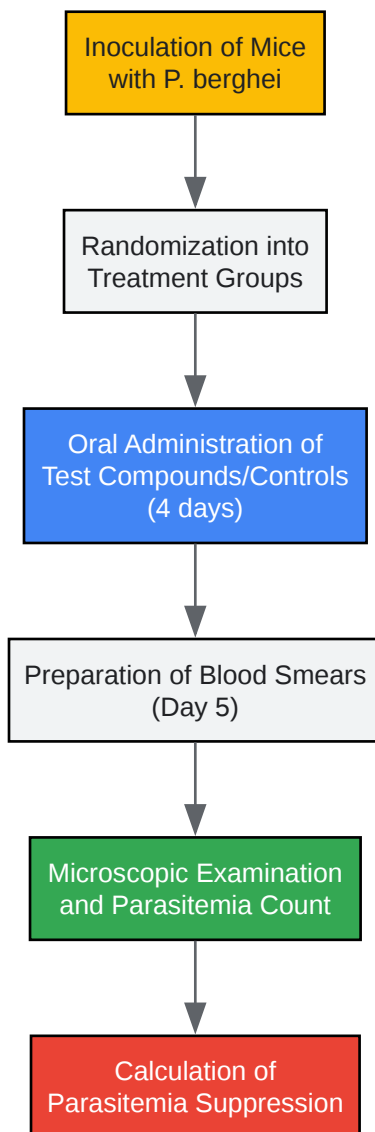
Treatment:

- Compound Administration: The test compounds are administered orally to the mice for four consecutive days, starting on the day of infection.
- Control Groups: A vehicle control group and a positive control group treated with a standard antimalarial drug like chloroquine are included.

Efficacy Evaluation:

- Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
- Calculation of Suppression: The average percentage of parasitemia in the control group is considered 100%, and the percentage of suppression for the treated groups is calculated.

Experimental Workflow: In Vivo Antimalarial Screening



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Workflow for 4-day suppressive test.

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